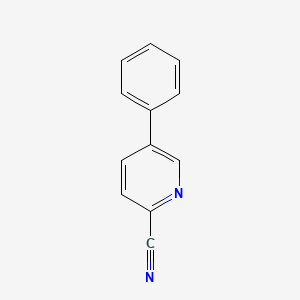

5-Phenylpyridine-2-carbonitrile

概要

説明

5-Phenylpyridine-2-carbonitrile is a chemical compound with the molecular formula C12H8N2. It is a derivative of pyridine, featuring a phenyl group attached to the fifth position and a nitrile group at the second position of the pyridine ring.

作用機序

Target of Action

Similar compounds, such as pyrimidine analogs, have been known to target the epidermal growth factor receptor (egfr), a key component of the bacterial sec-dependent secretion pathway .

Mode of Action

These compounds are known to mimic ATP and inhibit tyrosine kinase activity of EGFR .

Biochemical Pathways

SecA ATPase, an essential component in the Sec machinery, provides a major pathway to help protein translocation from the cytosol across or into the cytoplasmic membrane .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

Similar compounds, such as pyrimidine analogs, have been shown to have cytotoxic activities against various human tumor cell lines .

Action Environment

It is known that the compound can be synthesized under solvent-free conditions, suggesting that it may be stable in a variety of environments .

生化学分析

Biochemical Properties

5-Phenylpyridine-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to affect the epidermal growth factor receptor (EGFR) signaling pathway, leading to alterations in cell proliferation and apoptosis . Additionally, it can impact the expression of genes involved in cell cycle regulation and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular stress and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For example, in animal studies, high doses of this compound have been associated with hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The compound can also affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the liver and brain, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyridine-2-carbonitrile typically involves the reaction of 5-bromo-2-pyridinecarbonitrile with phenylboronic acid. This reaction is facilitated by a palladium-catalyzed Suzuki coupling reaction, which proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

化学反応の分析

Types of Reactions: 5-Phenylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

5-Phenylpyridine-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals

類似化合物との比較

2-Phenylpyridine: Similar structure but lacks the nitrile group.

3-Phenylpyridine-2-carbonitrile: Similar but with the phenyl group at the third position.

4-Phenylpyridine-2-carbonitrile: Similar but with the phenyl group at the fourth position.

Uniqueness: 5-Phenylpyridine-2-carbonitrile is unique due to the specific positioning of the phenyl and nitrile groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields .

生物活性

5-Phenylpyridine-2-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

This compound can be synthesized through various methods, including nucleophilic substitution and cyclization reactions. The synthesis typically involves the reaction of suitable phenyl and pyridine derivatives with cyanide sources under controlled conditions. Characterization of the compound is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic properties of this compound against various cancer cell lines. In one study, this compound was tested against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cell lines. The results indicated that it exhibited significant cytotoxic effects with IC50 values below 100 µM for several derivatives, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG2 | <100 | Strong cytotoxicity |

| DU145 | <100 | Moderate cytotoxicity |

| MDA-MB-231 | <100 | Variable cytotoxicity |

Antimicrobial Activity

This compound has also shown promising antimicrobial activity . In a comparative study of various pyridine derivatives, it was found to inhibit the growth of several bacterial strains effectively. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl ring significantly influence the biological activity of this compound. Substituents such as methoxy or halogen groups enhance its potency against specific targets, while larger substituents may improve selectivity towards cancer cells .

Key Findings from SAR Studies:

- Substituent Effects : Introduction of electron-donating groups (e.g., methoxy) increases activity.

- Positioning Matters : Substituents at different positions on the phenyl ring yield varying degrees of cytotoxicity.

- Compound Variability : Different derivatives exhibit a broad spectrum of activity against various biological targets.

Case Study 1: Anticancer Activity

In a study published in 2019, researchers synthesized several pyridine derivatives, including this compound, and evaluated their anticancer properties against multiple cell lines. The findings demonstrated that certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating their potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones in agar diffusion assays, highlighting its potential as a lead compound for developing new antibiotics .

特性

IUPAC Name |

5-phenylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMAKWRPGGQFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359054 | |

| Record name | 5-phenylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39065-45-7 | |

| Record name | 5-phenylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。